(R)-2-Amino-N-methyl-3-phenylpropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-N-methyl-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-12-10(13)9(11)7-8-5-3-2-4-6-8/h2-6,9H,7,11H2,1H3,(H,12,13)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVRKOQJETMBIDK-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@@H](CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00546796 |

Source

|

| Record name | N-Methyl-D-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144836-90-8 |

Source

|

| Record name | N-Methyl-D-phenylalaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00546796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-Amino-N-methyl-3-phenylpropanamide chemical structure

An In-Depth Technical Guide to (R)-2-Amino-N-methyl-3-phenylpropanamide: Structure, Synthesis, and Applications

Abstract

This compound, a chiral derivative of the non-proteinogenic amino acid D-phenylalanine, represents a significant building block in medicinal chemistry and drug development. The strategic incorporation of an N-methyl group on the amide nitrogen fundamentally alters the molecule's physicochemical properties compared to its primary amide counterpart. This modification enhances lipophilicity and influences molecular conformation by removing a hydrogen bond donor, which can lead to improved membrane permeability and bioavailability in peptide-based therapeutics.[1] This guide provides a comprehensive technical overview of its chemical structure, validated synthesis and purification protocols, analytical characterization methods, and current applications. It is intended for researchers and professionals in chemical synthesis and pharmaceutical development, offering field-proven insights into the handling and utilization of this versatile compound.

Introduction to N-Methylated Amino Amides

The Significance of N-Methylation in Medicinal Chemistry

N-methylation is a key structural modification employed in the design of therapeutic agents, particularly in the realm of peptidomimetics.[2] The substitution of a proton with a methyl group on a backbone amide or a terminal amide nitrogen imparts several desirable pharmacological characteristics. Primarily, it increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[1][2] Furthermore, the removal of the N-H proton eliminates a hydrogen bond donor site. This change restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for a specific biological target.[1] This strategy has been successfully used to develop more potent and stable drug candidates.

Overview of this compound

This compound is the N-methyl amide derivative of D-phenylalanine. Its structure is characterized by a phenylpropyl side chain, a primary amine at the alpha-carbon, and a secondary amide at the C-terminus. The "(R)" designation specifies the stereochemistry at the chiral alpha-carbon, which is crucial for its interaction with stereospecific biological targets like enzymes and receptors. This compound serves as a valuable intermediate for synthesizing more complex molecules, especially those targeting the central nervous system, such as psychiatric and analgesic drugs.[3] Its hydrochloride salt is often utilized to improve aqueous solubility for experimental and formulation purposes.[4][5]

Physicochemical Properties and Structural Elucidation

Chemical Structure and Stereochemistry

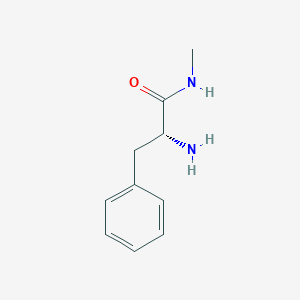

The core structure consists of a propanamide backbone. A benzyl group is attached to the C3 position, and a primary amine is at the C2 position. The stereocenter at C2 has the (R)-configuration. The amide nitrogen is monosubstituted with a methyl group.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The key properties of the parent compound are summarized below for quick reference.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-N-methyl-3-phenylpropanamide | N/A |

| Molecular Formula | C₁₀H₁₄N₂O | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| CAS Number | 144836-90-8 | [3] |

| Appearance | Typically a solid at room temperature | N/A |

| Chirality | (R) at the α-carbon | N/A |

Synthesis Strategies

Rationale for Synthetic Route Selection

The synthesis of N-methylated amino amides requires careful control to ensure mono-methylation and prevent racemization at the sensitive α-carbon. The most common and reliable methods involve the N-methylation of a protected amino acid precursor followed by amidation, or the direct amidation of a protected amino acid followed by reductive amination. The choice of protecting group is critical; it must be stable during the methylation step but readily cleavable without affecting the final structure. The ortho-nitrobenzenesulfonyl (o-NBS) group is particularly effective as it activates the amine for alkylation and is compatible with standard peptide synthesis conditions.[1][6]

Protocol 1: Synthesis from N-Protected (R)-Phenylalanine

This protocol is based on the robust o-NBS protection method, which provides high yields and maintains stereochemical integrity.[1][6]

Step 1: Protection of (R)-Phenylalanine

-

Suspend (R)-Phenylalanine (1.0 eq) in a 1:1 mixture of Dioxane and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add sodium carbonate (Na₂CO₃, 2.5 eq) to the suspension.

-

Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 1.1 eq) in dioxane dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.

-

Acidify the reaction mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(o-NBS)-(R)-Phenylalanine.

Step 2: N-Methylation

-

Dissolve the N-(o-NBS)-(R)-Phenylalanine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution.

-

Add methyl iodide (CH₃I, 1.5 eq) dropwise at room temperature.

-

Stir the reaction for 12-16 hours. Monitor by TLC.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash, dry, and concentrate the organic phase to yield the N-methylated intermediate.

Step 3: Amide Coupling

-

Dissolve the N-methylated intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).

-

Add HOBt (1-Hydroxybenzotriazole, 1.2 eq) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq).

-

Stir for 20 minutes at 0 °C.

-

Add a solution of methylamine (2.0 M in THF, 1.5 eq) dropwise.

-

Allow the reaction to proceed at room temperature for 8-12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine, then dry and concentrate.

Step 4: Deprotection

-

Dissolve the protected amide (1.0 eq) in acetonitrile.

-

Add potassium thiophenoxide (KSPh, 3.0 eq).

-

Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

-

Dilute with water and extract with ethyl acetate to remove byproducts. The aqueous layer contains the product.

-

Purify the product from the aqueous layer using column chromatography or crystallization.

Caption: Solution-phase synthesis workflow for the target compound.

Purification and Analytical Characterization

Purification Workflow

Post-synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts. The standard method is flash column chromatography on silica gel. The choice of eluent is critical; a gradient system of dichloromethane and methanol is often effective. Adding a small amount of triethylamine (~0.5%) to the eluent system can prevent the product from streaking on the silica column by neutralizing acidic sites.

Protocol 2: HPLC Method for Purity and Enantiomeric Excess Determination

Objective: To confirm the chemical purity and enantiomeric excess (e.e.) of the final product.

A. Purity Analysis (Reversed-Phase HPLC)

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 254 nm.

-

Expected Outcome: A single major peak corresponding to the product, with purity calculated as >95%.

B. Enantiomeric Excess Analysis (Chiral HPLC)

-

Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

-

Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 220 nm.

-

Expected Outcome: Two well-resolved peaks for the (R) and (S) enantiomers. The e.e. is calculated from the peak areas. A successful synthesis should yield an e.e. of >98%.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): Key signals to confirm the structure include a doublet for the N-methyl group (~2.7 ppm), multiplets for the aromatic protons (~7.2-7.4 ppm), a characteristic multiplet for the α-proton, and signals for the β-protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 179.2.

-

FTIR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands include N-H stretching for the primary amine (~3300-3400 cm⁻¹), C=O stretching for the amide (~1640 cm⁻¹), and aromatic C-H stretching (~3000-3100 cm⁻¹).

Caption: Standard analytical workflow for product characterization.

Applications in Research and Drug Development

As a Chiral Building Block

This compound is a valuable chiral synthon. Its primary amine offers a reactive handle for further elaboration, enabling its incorporation into larger, more complex molecular architectures while maintaining stereochemical control.

Role in Peptidomimetics and Drug Design

The primary application of this compound is in the field of peptidomimetics. Replacing a standard amino acid amide with this N-methylated version can disrupt internal hydrogen bonding networks that often lead to aggregation or proteolytic instability in peptides.[1] This modification is a proven strategy to enhance the drug-like properties of peptide leads. Studies have shown that peptides rich in N-methylated phenylalanine can act as effective shuttles across the blood-brain barrier.[2]

Investigated Pharmacological Activities

Derivatives of (S)- and this compound have been explored for a range of biological activities. The core structure is considered a promising scaffold for agents targeting the central nervous system.[3] Preliminary studies on related compounds suggest potential for developing antidepressant and anti-inflammatory agents.[4] Its use as a precursor in the synthesis of potential anticancer and antiviral drugs is also an area of active investigation.[3]

Conclusion

This compound is more than a simple amino acid derivative; it is a strategic tool for medicinal chemists. Its unique combination of chirality and N-methylation provides a reliable method for enhancing the pharmacokinetic profiles of peptide-based drug candidates. The robust synthetic and analytical protocols detailed in this guide offer a validated framework for researchers to produce and characterize this compound with high purity and stereochemical integrity, facilitating its effective use in the discovery and development of next-generation therapeutics.

References

-

Kaljuste, K., & Undén, A. (1996). New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. International Journal of Peptide and Protein Research, 48(4), 346-353. [Link]

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

-

Cantu, C. (2023). Synthesis of Poly-N-Methylated Peptides Against Malaria. The Athenaeum. [Link]

-

Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2016). Synthesis of N-Alkyl Amino Acids. In Amino Acids, Peptides and Proteins. Royal Society of Chemistry. [Link]

- Ling, N. C. (1986). Synthesis of N-substituted peptide amides. U.S.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10176363, (S)-2-Amino-N-methyl-3-phenylpropanamide. Retrieved January 14, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 853474, (R)-Methyl 2-amino-3-phenylpropanoate. Retrieved January 14, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43263477, 2-amino-N-ethyl-N-methyl-3-phenylpropanamide. Retrieved January 14, 2026, from [Link].

-

MySkinRecipes. (n.d.). This compound. Retrieved January 14, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 194097, 2-Amino-3-phenylpropanamide. Retrieved January 14, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18620435, 2-amino-N-methyl-3-phenylpropanamide hydrochloride. Retrieved January 14, 2026, from [Link].

-

Mindt, M., Niquille, D. L., & Wendisch, V. F. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 3995. [Link]

Sources

- 1. researchmgt.monash.edu [researchmgt.monash.edu]

- 2. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Buy (S)-2-amino-N-methyl-3-phenylpropanamide hydrochloride | 17186-56-0 [smolecule.com]

- 5. 2-amino-N-methyl-3-phenylpropanamide hydrochloride | C10H15ClN2O | CID 18620435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of (R)-2-Amino-N-methyl-3-phenylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-N-methyl-3-phenylpropanamide, also known as D-phenylalanine methylamide, is a chiral organic compound of significant interest in the fields of medicinal chemistry and pharmacology. As the (R)-enantiomer of its more commonly studied counterpart, (S)-2-amino-N-methyl-3-phenylpropanamide (L-phenylalanine methylamide), understanding its distinct physical properties is paramount for its synthesis, characterization, and potential therapeutic applications. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by established experimental methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity and structure.

Chemical Structure:

Caption: Chemical structure of this compound.

This molecule possesses a stereocenter at the alpha-carbon (Cα), giving rise to its chirality and optical activity. The "R" designation in its name refers to the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules.

Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and interaction with biological systems. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-N-methyl-3-phenylpropanamide | [1] |

| Synonyms | D-Phenylalanine methylamide, R-α-Amino-N-methyl-benzenepropanamide | [2] |

| CAS Registry Number | 144836-90-8 | [2] |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | White to off-white solid (inferred from related compounds) | N/A |

| Melting Point | 58-60 °C (for the (S)-enantiomer) | [3] |

| Boiling Point | 379.2 ± 35.0 °C (predicted for the (S)-enantiomer) | [3] |

| Solubility | Expected to be soluble in water and polar organic solvents. | N/A |

| Optical Rotation, [α]D | Expected to be approximately -67° (c=3 in methanol) | Inferred from |

Note: Some physical properties, such as melting and boiling points, are cited for the (S)-enantiomer. Enantiomers possess identical physical properties except for the direction of optical rotation. Therefore, these values are expected to be the same for the (R)-enantiomer.

Experimental Methodologies for Property Determination

The accurate determination of physical properties relies on standardized and reproducible experimental protocols. The following sections detail the methodologies for measuring the key properties of this compound.

Melting Point Determination

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation: A small amount of this compound is finely ground to ensure uniform heat distribution.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

Solubility Assessment

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of an organic compound is influenced by its polarity, the polarity of the solvent, and the presence of functional groups capable of hydrogen bonding.

Experimental Protocol:

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, dichloromethane, hexane) are chosen.

-

Procedure:

-

A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously for a set period (e.g., 1 minute).

-

Visual observation is made to determine if the solid has completely dissolved.

-

-

Classification: The solubility is typically reported qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Measurement of Specific Optical Rotation

Principle: Chiral molecules, such as this compound, have the ability to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound. The specific rotation is a standardized measure of this property.

Experimental Workflow:

Sources

(R)-2-Amino-N-methyl-3-phenylpropanamide: A Technical Guide for Drug Discovery Professionals

An In-depth Examination of a Key Chiral Building Block: Synthesis, Properties, and Applications

Abstract

(R)-2-Amino-N-methyl-3-phenylpropanamide is a chiral amine and a derivative of the unnatural amino acid N-methyl-D-phenylalanine. As a non-proteinogenic amino acid derivative, it serves as a crucial building block in medicinal chemistry and drug discovery. The incorporation of an N-methyl group into peptide backbones is a well-established strategy to enhance pharmacokinetic properties, such as metabolic stability and membrane permeability. This technical guide provides a comprehensive overview of the compound's properties, stereospecific synthesis, analytical considerations, and applications, with a focus on its utility for researchers, chemists, and drug development professionals.

Compound Identification and Physicochemical Properties

Precise identification is paramount for any chemical entity in a research and development setting. While the CAS Number for the (S)-enantiomer is well-documented as 35373-92-3, the specific CAS number for the (R)-enantiomer is less commonly cited in major databases.[1][2] For regulatory and documentation purposes, it is critical to characterize the specific enantiomer used. The parent compound, N-methyl-D-phenylalanine, has the CAS number 56564-52-4.[3]

The fundamental physicochemical properties of this compound are summarized below. These values are calculated based on its structure and are comparable to its well-documented (S)-enantiomer.[2]

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-N-methyl-3-phenylpropanamide | PubChem |

| Molecular Formula | C₁₀H₁₄N₂O | PubChem[2] |

| Molecular Weight | 178.23 g/mol | PubChem[2] |

| Canonical SMILES | CNC(=O)C(CC1=CC=CC=C1)N | PubChem |

| InChI Key | BVRKOQJETMBIDK-GFCCVEGCSA-N | PubChem |

| Appearance | Predicted: White to off-white solid | N/A |

| Solubility | Predicted: Soluble in water and polar organic solvents | N/A |

Stereospecific Synthesis and Purification

The synthesis of enantiomerically pure this compound typically starts from the corresponding enantiomer of phenylalanine, D-phenylalanine ((R)-2-amino-3-phenylpropanoic acid), to ensure stereochemical integrity. The overall process involves N-methylation of the alpha-amino group, protection of the amino group, activation of the carboxylic acid, and subsequent amidation with methylamine.

2.1. Rationale for Synthetic Strategy

The chosen synthetic pathway prioritizes the retention of the chiral center's configuration. Starting with D-phenylalanine is the most direct approach. The key transformations are:

-

N-methylation: The introduction of a methyl group onto the primary amine. This is a critical step that imparts desirable drug-like properties. A common and effective method involves reductive amination or methylation of a protected amino acid.[4]

-

Amine Protection: To prevent side reactions during carboxyl group activation and amidation, the newly formed secondary amine is protected, often with a Boc (tert-butoxycarbonyl) group.

-

Carboxyl Activation and Amidation: The carboxylic acid is converted into a more reactive species (e.g., an acyl chloride or an active ester) to facilitate amide bond formation with methylamine.

-

Deprotection: The final step involves the removal of the protecting group to yield the target primary amine.

2.2. Experimental Protocol: A Plausible Synthetic Route

The following protocol outlines a robust, multi-step synthesis.

Step 1: Synthesis of N-Boc-N-methyl-D-phenylalanine This intermediate is commercially available (CAS 85466-66-6) but can be synthesized.[5]

-

Rationale: Direct methylation of D-phenylalanine can be challenging. A more controlled approach involves protecting the amino group first, followed by methylation. A widely used method is the N-methylation of the N-acyl or N-carbamoyl protected amino acid using a strong base like sodium hydride (NaH) and a methylating agent like methyl iodide (MeI).[4]

-

Protection: React D-phenylalanine with Di-tert-butyl dicarbonate (Boc₂O) under basic conditions to form N-Boc-D-phenylalanine.

-

N-Methylation: Dissolve N-Boc-D-phenylalanine in a suitable aprotic solvent (e.g., THF). Add sodium hydride (NaH) portion-wise at 0°C. After hydrogen evolution ceases, add methyl iodide (MeI) and allow the reaction to warm to room temperature.

-

Work-up and Purification: Quench the reaction with water and perform an acid-base extraction to isolate the product. Purify by column chromatography.

Step 2: Amidation to form N-Boc-(R)-2-Amino-N-methyl-3-phenylpropanamide

-

Rationale: The carboxylic acid of the protected amino acid must be activated to react with methylamine. Peptide coupling reagents like HATU or HBTU are efficient for this purpose.

-

Activation: Dissolve N-Boc-N-methyl-D-phenylalanine in an appropriate solvent (e.g., DMF or DCM). Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

-

Amidation: Add a solution of methylamine (e.g., methylamine hydrochloride with an additional equivalent of base, or a solution of methylamine in THF) to the activated acid mixture. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: Perform an aqueous work-up to remove excess reagents. Purify the resulting amide by flash column chromatography.

Step 3: Deprotection to Yield this compound

-

Rationale: The Boc group is acid-labile and can be cleanly removed with strong acid.

-

Cleavage: Dissolve the purified Boc-protected amide from the previous step in a suitable solvent like dichloromethane (DCM) or dioxane.

-

Acidolysis: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir at room temperature.

-

Isolation: Evaporate the solvent and excess acid under reduced pressure. The product can be isolated as the corresponding salt (e.g., hydrochloride or trifluoroacetate) or neutralized carefully to yield the free amine.

2.3. Synthetic Workflow Diagram

Caption: Impact of N-methylation on key properties of peptide-based drugs.

Analytical Characterization

Confirming the identity, purity, and enantiomeric integrity of this compound is crucial.

-

Structural Verification: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS) are standard methods to confirm the chemical structure and molecular weight.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC), typically with UV detection, is used to assess chemical purity.

-

Enantiomeric Purity: Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). This requires a specialized chiral stationary phase (CSP), often polysaccharide-based, that can differentiate between the R and S enantiomers. [6][7]The development of a robust chiral separation method is a critical quality control step. [6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for the (R)-enantiomer is not widely available, hazard information can be inferred from the racemic hydrochloride salt and related structures. [8]

| Hazard Class | GHS Classification | Precautionary Statement |

|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves. |

| Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. |

| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a specialized, high-value chiral building block with significant applications in modern drug discovery. Its primary utility lies in the strategic modification of peptide-based therapeutics to enhance their stability and bioavailability. A robust understanding of its stereospecific synthesis, purification, and analytical characterization is essential for its effective application. By leveraging the unique properties conferred by the N-methyl group, researchers and drug development professionals can overcome key challenges in the development of novel, effective therapeutics.

References

- Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7015127, N-Boc-N-methyl-D-phenylalanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43263477, 2-amino-N-ethyl-N-methyl-3-phenylpropanamide. Retrieved from [Link]

-

Chemsrc. (2025). (S)-2-Amino-N-methyl-3-phenylpropanamide CAS#:35373-92-3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 853474, (R)-Methyl 2-amino-3-phenylpropanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10176363, (S)-2-Amino-N-methyl-3-phenylpropanamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6427037, N-Methylphenylalanine, D-. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Eletriptan | CAS No: 143322-58-1. Retrieved from [Link]

-

LookChem. (n.d.). Cas 143322-58-1,Eletriptan. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18620435, 2-amino-N-methyl-3-phenylpropanamide hydrochloride. Retrieved from [Link]

-

Paweł Kafarski et al. (2021). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Retrieved from [Link]

-

Gavrilă, C. I. et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI. Retrieved from [Link]

-

Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

- Adhikari, S., Bhandari, A., & Lee, W. (2018). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 194097, 2-Amino-3-phenylpropanamide. Retrieved from [Link]

Sources

- 1. (S)-2-Amino-N-methyl-3-phenylpropanamide | CAS#:35373-92-3 | Chemsrc [chemsrc.com]

- 2. (S)-2-Amino-N-methyl-3-phenylpropanamide | C10H14N2O | CID 10176363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-Methylphenylalanine, D- | C10H13NO2 | CID 6427037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchmgt.monash.edu [researchmgt.monash.edu]

- 5. N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-amino-N-methyl-3-phenylpropanamide hydrochloride | C10H15ClN2O | CID 18620435 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of (R)-2-Amino-N-methyl-3-phenylpropanamide

An In-depth Technical Guide to the Synthesis of (R)-2-Amino-N-methyl-3-phenylpropanamide

Abstract

This compound, the N-methyl amide derivative of D-phenylalanine, is a valuable chiral building block in modern medicinal chemistry. Its incorporation into peptide backbones can significantly enhance proteolytic stability, membrane permeability, and conformational rigidity, thereby improving the pharmacokinetic profile of peptide-based therapeutics. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound with high chemical and stereochemical purity. We will delve into the mechanistic underpinnings of key transformations, including direct amidation of protected D-phenylalanine, reductive cleavage of oxazolidinone intermediates, and reductive amination protocols. Each strategy is evaluated based on yield, scalability, stereochemical integrity, and operational complexity. Detailed, field-tested protocols are provided, alongside a comparative analysis to assist researchers in selecting the optimal route for their specific application.

Introduction: Significance and Synthetic Challenges

The strategic N-methylation of amide bonds in peptides is a cornerstone of peptidomimetic design. Replacing an amide N-H with an N-CH₃ group disrupts the hydrogen-bonding network that contributes to secondary structures like β-sheets and also provides steric hindrance against enzymatic degradation.[1][2] The target molecule, this compound, serves as a direct precursor for incorporating an N-methylated D-phenylalanine residue at the C-terminus of a peptide chain.

Key Synthetic Challenges:

-

Stereochemical Integrity: The chiral center at the α-carbon is adjacent to a carbonyl group, making it susceptible to racemization, especially under harsh basic or acidic conditions.[3] All synthetic steps must be carefully designed to preserve the (R)-configuration derived from the D-phenylalanine starting material.

-

Selective N-Methylation: Methods must differentiate between the α-amino group and the target amide nitrogen. This often necessitates the use of orthogonal protecting group strategies.

-

Over-methylation: The use of highly reactive methylating agents can lead to the formation of undesired N,N-dimethylated byproducts, complicating purification and reducing yield.[3]

This guide will navigate these challenges by presenting robust and well-documented synthetic pathways.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals several viable pathways starting from commercially available D-phenylalanine or its derivatives. The primary disconnections involve the amide bond and the N-methyl bond, leading to three main strategies.

Caption: Workflow for the synthesis via protected D-phenylalanine amidation.

Protocol: Synthesis of Boc-D-Phenylalanine

-

Dissolve D-Phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1M sodium bicarbonate solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the dioxane under reduced pressure.

-

Wash the remaining aqueous solution with ethyl acetate to remove unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield Boc-D-Phenylalanine as a white solid.

Protocol: Amide Coupling and Deprotection

-

Dissolve Boc-D-Phenylalanine (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.5 eq) and stir for 10 minutes at room temperature.

-

Add a solution of methylamine (e.g., 2.0 M in THF, 1.5 eq) dropwise.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude Boc-protected amide.

-

Dissolve the crude product in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10-20% v/v) and stir at room temperature for 1-2 hours.

-

Concentrate the solvent in vacuo. The resulting residue can be purified by silica gel chromatography or crystallization to yield the final product.

Synthetic Strategy B: The Oxazolidinone Method

This elegant method provides excellent control over stereochemistry and is highly effective for preparing N-methyl amino acids. [4]The resulting N-methyl-D-phenylalanine can then be amidated as described in Strategy A. The key is the formation of a temporary heterocyclic ring (an oxazolidinone) which is subsequently opened reductively.

Mechanistic Rationale

The process begins with an N-protected amino acid (Cbz or Fmoc are common, as Boc is acid-labile). This is cyclized with paraformaldehyde under acidic catalysis to form a 5-oxazolidinone. [4]This step locks the stereocenter within a rigid ring system. The subsequent reductive cleavage, typically with triethylsilane (Et₃SiH) and a strong acid like TFA, opens the ring to reveal the N-methyl group. [4]This reduction is known to proceed without racemization.

Caption: Key transformations in the oxazolidinone synthesis route.

Protocol Highlights

Step 1: Oxazolidinone Formation

-

A mixture of Cbz-D-phenylalanine (1.0 eq), paraformaldehyde (2.0 eq), and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark trap to azeotropically remove water. [4]2. After completion, the solvent is removed to yield the crude oxazolidinone, which is often used directly in the next step.

Step 2: Reductive Ring Opening

-

The crude oxazolidinone is dissolved in chloroform or DCM.

-

The solution is treated with triethylsilane (2.0 eq) and trifluoroacetic acid (2.0 eq). [4]3. The reaction is stirred at room temperature until complete, yielding N-Cbz-N-methyl-D-phenylalanine.

From this point, the N-protected, N-methylated amino acid can be converted to the final product via amidation and Cbz-deprotection (hydrogenolysis), steps analogous to those in Strategy A.

Other Synthetic Approaches

Reductive Amination

Reductive amination is a powerful tool for N-alkylation. A direct route to the target molecule is less common, but the synthesis of the precursor, N-methyl-D-phenylalanine, can be achieved this way. One classic method is the Eschweiler-Clarke reaction , which uses formaldehyde as the carbon source and formic acid as the reducing agent. [5]

-

Mechanism: The primary amine of D-phenylalanine reacts with formaldehyde to form an imine, which is subsequently reduced by hydride transfer from formic acid. The reaction is driven forward by the release of CO₂. [5]* Advantages: It is a one-pot reaction and uses inexpensive reagents.

-

Disadvantages: It often requires elevated temperatures, which can increase the risk of racemization. Over-methylation to the N,N-dimethyl product is a significant concern and requires careful control of stoichiometry. [3][5]

Biocatalytic and Fermentative Routes

Emerging research focuses on sustainable production methods. Engineered microorganisms like Corynebacterium glutamicum have been developed for the de novo production of N-methylphenylalanine from simple carbon sources. [6]These methods involve the reductive methylamination of the precursor phenylpyruvate using engineered enzymes. [6]While highly enantioselective and environmentally friendly, these techniques are specialized and may not be readily accessible in a standard synthetic chemistry lab.

Purification and Characterization

-

Purification: The final product is a basic, polar molecule. Purification is typically achieved via silica gel column chromatography using a mobile phase containing a small percentage of a basic modifier like triethylamine or ammonia in methanol/DCM to prevent peak tailing. Recrystallization from a suitable solvent system can also be employed for high-purity material.

-

Characterization:

-

¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the N-methyl group and the correct number of aromatic and aliphatic protons.

-

Mass Spectrometry (MS): To confirm the molecular weight (178.23 g/mol ). [7] * Chiral HPLC: Essential for determining the enantiomeric excess (e.e.) and confirming that the (R)-stereochemistry has been preserved.

-

Comparative Analysis of Synthetic Routes

| Feature | Strategy A (Direct Amidation) | Strategy B (Oxazolidinone) | Strategy C (Reductive Amination) |

| Number of Steps | 3 (from D-Phe) | 4-5 (from D-Phe) | 2-3 (to N-Me-D-Phe) |

| Overall Yield | Good to Excellent | Good to Excellent | Moderate to Good |

| Stereocontrol | Excellent (with proper reagents) | Excellent (inherent to method) | Fair (risk of racemization) |

| Key Advantage | Direct and straightforward | Robust stereochemical control | Inexpensive reagents |

| Key Disadvantage | Requires efficient coupling | More steps, intermediate handling | Risk of over-methylation |

| Scalability | Highly scalable | Scalable | Moderate scalability |

Conclusion

The can be successfully achieved through several strategic pathways. For most laboratory and process development applications, Strategy A , involving the direct amidation of N-Boc-D-phenylalanine, offers the best balance of efficiency, reliability, and stereochemical control. The Oxazolidinone method (Strategy B) serves as an excellent, albeit slightly longer, alternative when absolute certainty against racemization is paramount. While reductive amination techniques are fundamentally important in organic synthesis, they present greater challenges regarding selectivity and stereopurity for this specific target. The choice of synthesis will ultimately depend on the scale, purity requirements, and available resources of the research team.

References

- Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24, 319-322.

- BenchChem. (n.d.). Technical Support Center: N-Methylation of Alanine.

- Biron, E., & Kessler, H. (2005). An efficient and practical N-methylation of amino acid derivatives with dimethyl sulfate. Journal of Peptide Science, 11(5), 307-312.

- Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. PubMed Central.

- Corey, E. J., & Grogan, M. J. (1999).

- Johnston, J. N., & Schwieter, K. E. (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Chemical Science, 6(4), 2590-2595.

- Doherty, A. M., et al. (1993). Synthesis and resolution of novel 3'-substituted phenylalanine amides. Journal of medicinal chemistry, 36(18), 2585-2594.

- Aurelio, L., et al. (2004). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 69(17), 5833-5835.

- Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthesis of N-Alkyl Amino Acids. Monash University.

-

PubChem. (n.d.). N-Methylphenylalanine. National Center for Biotechnology Information. Retrieved from [Link]

- Miller, S. C., & Scanlan, T. S. (1997). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4380-4381.

- The Organic Chemistry Tutor. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40) [Video]. YouTube.

-

Wikipedia contributors. (2023, December 29). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-Amino-N-methyl-3-phenylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-2-Amino-N-methyl-3-phenylpropanamide | C10H14N2O | CID 10176363 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to (2R)-2-amino-N-methyl-3-phenylpropanamide: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(2R)-2-amino-N-methyl-3-phenylpropanamide , systematically known by its IUPAC name, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. As the D-enantiomer of N-methylated phenylalaninamide, its incorporation into peptide chains or its use as a synthetic intermediate can impart unique properties to target molecules, including enhanced metabolic stability and specific conformational constraints. This guide provides an in-depth overview of its synthesis, analytical characterization, and key applications, with a focus on its role in the development of therapeutics targeting the central nervous system (CNS).

Nomenclature and Physicochemical Properties

The correct IUPAC name for the topic compound is (2R)-2-amino-N-methyl-3-phenylpropanamide . It is also commonly referred to by several synonyms, including N-methyl-D-phenylalaninamide and D-Phenylalanine methylamide.

| Property | Value |

| IUPAC Name | (2R)-2-amino-N-methyl-3-phenylpropanamide |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 144836-90-8 |

| Appearance | Typically a white to off-white solid |

| Chirality | (R)-enantiomer |

Stereoselective Synthesis

The synthesis of enantiomerically pure (2R)-2-amino-N-methyl-3-phenylpropanamide is crucial for its application in drug development, as stereochemistry plays a pivotal role in biological activity. A common and efficient method involves the coupling of an N-protected D-phenylalanine derivative with methylamine, followed by deprotection. The use of a tert-butyloxycarbonyl (Boc) protecting group is standard in this approach due to its stability and ease of removal under acidic conditions.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a two-step process starting from commercially available Boc-D-phenylalanine.

Caption: Synthetic workflow for (2R)-2-amino-N-methyl-3-phenylpropanamide.

Detailed Experimental Protocol

This protocol is adapted from standard peptide coupling procedures.

Step 1: Synthesis of Boc-(R)-2-amino-N-methyl-3-phenylpropanamide

-

Dissolution: Dissolve Boc-D-phenylalanine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture for 30 minutes to form the active ester.

-

Coupling: Add a solution of methylamine (e.g., 2M in THF or as a gas bubbled through the solution) (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure Boc-(R)-2-amino-N-methyl-3-phenylpropanamide.

Step 2: Deprotection to Yield (2R)-2-amino-N-methyl-3-phenylpropanamide

-

Dissolution: Dissolve the purified Boc-(R)-2-amino-N-methyl-3-phenylpropanamide from the previous step in a minimal amount of DCM.

-

Cleavage: Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., a 25-50% solution in DCM).

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting product is often the TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water and neutralize with a mild base (e.g., saturated NaHCO₃ solution).

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, (2R)-2-amino-N-methyl-3-phenylpropanamide.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. The following techniques are typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), a multiplet for the α-proton, diastereotopic protons for the β-methylene group adjacent to the phenyl ring, a doublet for the N-methyl group, and broad signals for the amine and amide protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide, the aromatic carbons, the α- and β-carbons of the phenylalanine backbone, and the N-methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For (2R)-2-amino-N-methyl-3-phenylpropanamide (C₁₀H₁₄N₂O), the expected exact mass is 178.1106 g/mol . Electrospray ionization (ESI) is a suitable method for this analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the compound. Chiral HPLC is particularly important to determine the enantiomeric excess (ee) and confirm the stereochemical integrity of the (R)-enantiomer. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a TFA modifier) is typically used for purity analysis.

Applications in Drug Discovery and Development

(2R)-2-amino-N-methyl-3-phenylpropanamide serves as a valuable chiral intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential.[2] Its N-methylated amide structure can introduce conformational rigidity and resistance to enzymatic degradation, which are desirable properties in drug candidates.

Intermediate in the Synthesis of CNS-Active Agents

This compound is a known precursor for the synthesis of various agents targeting the central nervous system, including potential treatments for psychiatric and pain disorders. The D-phenylalanine scaffold is a common feature in many neuropeptides and their mimetics.

Role in Neuropeptide Mimetics

N-methylated amino acids are frequently incorporated into peptide sequences to create "peptidomimetics." This modification can enhance the metabolic stability of the peptide by protecting the amide bond from proteolytic cleavage. Furthermore, the N-methyl group can influence the peptide's secondary structure, leading to a more defined conformation that can improve binding affinity and selectivity for its target receptor. The use of the D-enantiomer can also contribute to increased stability and unique pharmacological profiles.

Conclusion

(2R)-2-amino-N-methyl-3-phenylpropanamide is a key chiral building block with significant applications in pharmaceutical research and development. Its stereoselective synthesis is achievable through well-established peptide coupling methodologies. The incorporation of this N-methylated D-amino acid amide into larger molecules can impart favorable pharmacokinetic and pharmacodynamic properties, making it a valuable tool in the design of novel therapeutics, particularly for CNS disorders. A thorough understanding of its synthesis and analytical characterization is fundamental for its effective utilization in drug discovery programs.

References

- MySkinRecipes. (R)-2-Amino-N-methyl-3-phenylpropanamide.

- FREDI. Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer.

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Unnatural α-Amino Acid Derivatives

Abstract Unnatural α-amino acids (UAAs) represent a transformative class of molecules that are expanding the boundaries of chemical biology, drug discovery, and materials science. By moving beyond the 20 proteinogenic amino acids, researchers can introduce novel chemical functionalities, impose conformational constraints, and enhance the metabolic stability and potency of peptides and small molecule therapeutics. This guide provides a comprehensive overview of the key synthetic methodologies for accessing these valuable building blocks. It delves into the foundational principles of asymmetric synthesis, including chiral pool, auxiliary-based, and classical named reactions, before exploring advanced catalytic strategies such as transition metal, organo-, and biocatalysis. Furthermore, it covers methods for rapid library generation via multicomponent reactions and essential analytical techniques for stereochemical characterization. The narrative is grounded in mechanistic rationale and practical insights, aiming to equip researchers, scientists, and drug development professionals with the knowledge to strategically design and synthesize novel UAA derivatives for a new generation of therapeutics and biochemical tools.

Introduction: The Expanding Chemical Space of the Proteome

The central dogma of molecular biology outlines the translation of genetic information into a canonical set of 20 amino acids, the fundamental building blocks of proteins. While this natural repertoire has given rise to the vast complexity of life, it represents only a fraction of the possible chemical diversity for amino acid structures. Unnatural α-amino acids (UAAs), which are not incorporated into proteins through standard cellular machinery, offer a gateway to this expanded chemical space.

Significance of Unnatural α-Amino Acids in Research and Therapeutics

The strategic incorporation of UAAs into peptides or small molecules can dramatically alter their properties. These modifications are not merely incremental; they can introduce entirely new functions and overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The utility of UAAs is underscored by their presence in over 100 FDA-approved drugs, ranging from antihypertensives like Methyldopa to anticancer agents. In the realm of chemical biology, UAAs with unique functional groups (e.g., bioorthogonal handles, photo-crosslinkers) serve as powerful probes to investigate protein structure and function in living systems.

Advantages Conferred by UAAs

The introduction of non-native structures can bestow a range of desirable "drug-like" properties:

-

Enhanced Metabolic Stability: The α,α-disubstituted nature of many UAAs or the presence of non-natural side chains can block recognition by proteases, significantly increasing the in vivo half-life of peptide drugs.

-

Conformational Constraint: UAAs can induce or stabilize specific secondary structures (e.g., α-helices, β-turns), leading to higher receptor affinity and selectivity. This pre-organization reduces the entropic penalty of binding.

-

Increased Potency and Selectivity: Tailor-made side chains can form unique interactions with a biological target that are inaccessible to natural amino acids, thereby improving potency and selectivity.

-

Novel Functionality: UAAs can introduce new chemical reactivity, allowing for specific bioconjugation in the development of antibody-drug conjugates (ADCs) or the creation of novel biocatalysts.

Overview of Synthetic Challenges and Strategies

The primary challenge in UAA synthesis is the precise control of stereochemistry at the α-carbon. An effective synthesis must produce the desired enantiomer in high purity, as the biological activity of enantiomers can differ dramatically. The diverse array of synthetic methods developed to meet this challenge can be broadly categorized, each with distinct advantages and limitations.

Foundational Asymmetric Synthetic Strategies

These methods represent the cornerstone of UAA synthesis, relying on stoichiometric sources of chirality to control the stereochemical outcome.

Chiral Pool Synthesis: Leveraging Nature's Chirality

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products that can serve as starting materials. Amino acids like L-glutamic acid or L-proline are common starting points. The inherent chirality of the starting material is carried through a series of chemical transformations to generate a new, non-proteinogenic amino acid. This approach is powerful but is ultimately limited by the structures and stereochemistries available in the natural chiral pool.

Chiral Auxiliaries: Covalent Control of Stereochemistry

A robust and widely adopted strategy involves covalently attaching a chiral auxiliary to a prochiral substrate, typically a glycine equivalent. The auxiliary directs a subsequent bond formation (e.g., alkylation) to one face of the molecule, creating a new stereocenter with high diastereoselectivity. The auxiliary is then cleaved under mild conditions to reveal the enantiomerically enriched UAA.

The choice of auxiliary is critical and depends on the desired transformation, the scale of the reaction, and the required cleavage conditions.

| Chiral Auxiliary Class | Common Precursor | Key Features | Typical d.e. (%) | References |

| Evans Oxazolidinones | Phenylalanine, Valine | Highly predictable stereochemical outcome; well-established methodology. | >95% | |

| Schöllkopf Bis-Lactim Ethers | Valine, Isoleucine | Forms a rigid bicyclic system; allows for synthesis of various α-alkyl AAs. | 90-98% | |

| Oppolzer's Camphorsultams | Camphor | High diastereoselectivity; robust and crystalline derivatives aid purification. | >98% | |

| N-Benzoyl-L-proline | Proline | Cost-effective; useful for asymmetric alkylation of glycine enolates. | 85-95% |

The Strecker Synthesis: A Classic and Versatile Approach

First reported in 1850, the Strecker synthesis is a one-pot reaction involving an aldehyde (or ketone), ammonia, and cyanide to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid. While the classical reaction is racemic, modern variations provide excellent stereocontrol.

-

Diastereoselective Strecker Reaction: By replacing ammonia with a chiral amine (e.g., (S)-α-phenylethylamine), a chiral auxiliary is formed in situ, leading to a diastereoselective cyanide addition.

-

Catalytic Asymmetric Strecker Synthesis: This is the most powerful variant, employing a chiral catalyst (metal-based or organocatalytic) in sub-stoichiometric amounts to control the enantioselectivity of the cyanide addition to an achiral imine. Catalysts based on zirconium, BINOL, and thiourea have shown great success, making the method adaptable to large-scale synthesis with reduced hazardous waste.

Advanced Catalytic Enantioselective Methodologies

Catalytic methods are highly sought after in both academic and industrial settings as they minimize waste by using only a small amount of a chiral inductor to generate large quantities of enantiopure product.

Transition Metal Catalysis

Transition metals offer a diverse range of reactivity for UAA synthesis.

-

Asymmetric Phase-Transfer Catalysis (PTC): This technique is particularly effective for the alkylation of glycine Schiff base esters. A chiral quaternary ammonium salt, often derived from Cinchona alkaloids, transfers the enolate from a basic aqueous or solid phase into an organic phase where it reacts with an alkyl halide. This method is operationally simple and has been successfully applied to the synthesis of α,α-dialkyl amino acids.

-

C-H Activation/Functionalization: A frontier in organic synthesis, this approach involves the direct conversion of a C-H bond into a C-N or C-C bond. Iron-catalyzed methods have been developed for the oxidative alteration of amino acids, preserving the α-center's chirality while functionalizing other positions. More recently, photoredox catalysis combined with metal catalysis has enabled the synthesis of tertiary amino acids by coupling abundant alkanes with imines, showcasing high atom economy.

-

Nitrene Transfer: A novel two-step method utilizes ruthenium or iron catalysts to mediate a stereocontrolled 1,3-nitrogen shift from an azanyl ester into the α-C(sp³)-H bond of an abundant carboxylic acid, providing direct access to protected α-amino acids.

Organocatalysis: Metal-Free Enantioselective Synthesis

Organocatalysis avoids the use of potentially toxic and expensive metals, offering a "greener" synthetic alternative. Chiral small organic molecules, such as primary amines or squaramides, are used to catalyze reactions. A notable application is the bifunctional tertiary amine-squaramide catalyzed enantioselective Mannich-type addition of substrates like allomaltol to N-protected aldimines, yielding adducts that can be readily transformed into non-proteinogenic α-amino acids.

Biocatalysis: Harnessing Enzymes for Chiral Synthesis

Enzymes are nature's catalysts, offering unparalleled stereoselectivity under mild, aqueous conditions.

-

Kinetic Resolution: This is the most common biocatalytic method. A racemic mixture of a UAA derivative (e.g., an N-acetylated amino acid) is treated with an enzyme, such as Acylase I, that selectively acts on only one enantiomer (typically the L-enantiomer). This leaves the unreacted D-enantiomer in high enantiomeric purity. The primary limitation is a maximum theoretical yield of 50% for a single enantiomer.

-

Asymmetric Synthesis: This approach builds the chiral center from a prochiral substrate with a theoretical yield of 100%. Transaminases are particularly useful, catalyzing the transfer of an amino group from a donor molecule to an α-keto acid to produce an optically pure α-amino acid. Protein engineering and directed evolution are being used to expand the substrate scope of these enzymes to accept non-natural substrates.

Multicomponent Reactions for Rapid Diversity Generation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. They are exceptionally valuable for generating libraries of structurally diverse compounds for high-throughput screening in drug discovery.

The Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a paramount example of an MCR, combining an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to produce an α-acylaminoamide. This one-pot process forms two new bonds and a stereocenter with remarkable atom economy, with water as the only byproduct. The sheer number of commercially available starting materials allows for the rapid synthesis of vast peptide-like libraries. When an α-amino acid is used as the bifunctional (amine and carboxylic acid) component, it is known as a Ugi 5-center-4-component reaction (U-5C-4CR), which is a powerful tool for creating complex, multi-functionalized scaffolds.

Characterization and Analysis of Unnatural α-Amino Acids

The synthesis of a UAA is incomplete without rigorous verification of its structure and, most importantly, its stereochemical purity.

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (% ee) is a measure of the purity of a chiral substance. Several analytical techniques are employed for its determination.

| Technique | Principle | Advantages | Considerations | References |

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. | High resolution, direct analysis of underivatized amino acids is possible with certain columns (e.g., macrocyclic glycopeptides). | Method development can be intensive; requires a suitable chromophore for UV detection unless using MS. | |

| Chiral GC-MS | Separation of volatile enantiomeric derivatives on a chiral GC column. | High sensitivity and resolution, especially with MS detection. | Requires derivatization to increase volatility (e.g., acylation), which can be a source of error. | |

| NMR Spectroscopy | Use of a chiral solvating agent or derivatizing agent (e.g., Mosher's acid) to induce diastereomeric environments, resulting in chemically distinct signals for each enantiomer. | Simple sample preparation, analysis is on the bulk sample without need for separation. | Lower sensitivity and accuracy compared to chromatographic methods; peak overlap can be an issue. |

Spectroscopic and Spectrometric Confirmation

Standard analytical methods are used to confirm the chemical structure of the newly synthesized UAA.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.

Applications in Drug Discovery and Chemical Biology

The successful synthesis of UAAs is not an end in itself but a means to create novel molecules with significant biological impact.

-

UAAs in Approved Therapeutics: As previously mentioned, UAAs are integral components of numerous approved drugs. They can act as enzyme inhibitors, receptor agonists/antagonists, or structural modifiers that enhance the pharmacokinetic profile of a parent drug.

-

Peptidomimetics and Constrained Peptides: UAAs are used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved drug-like properties. By restricting the conformational flexibility of a peptide, UAAs can lock it into its bioactive conformation, leading to enhanced affinity and stability.

-

Antibody-Drug Conjugates (ADCs) and Bioconjugation: UAAs with bioorthogonal functional groups (e.g., alkynes, azides) can be incorporated into proteins or antibodies. These groups allow for the precise, site-specific attachment of payloads like cytotoxic drugs, creating more homogeneous and effective ADCs.

Conclusion and Future Outlook

The field of unnatural α-amino acid synthesis has evolved from classical stoichiometric methods to highly efficient and selective catalytic strategies. The development of novel C-H activation, photoredox, and biocatalytic reactions continues to push the boundaries of what is possible, enabling the synthesis of increasingly complex and functionalized UAAs. These advancements provide the scientific community with an ever-expanding toolkit to modulate biological systems and design next-generation therapeutics. The synergy between innovative synthetic chemistry and molecular biology will undoubtedly lead to the discovery of new medicines and a deeper understanding of the intricate machinery of life.

Experimental Protocols (Appendix)

Protocol 1: Catalytic Asymmetric Phase-Transfer Alkylation of a Glycine Schiff Base

(Based on principles described in O'Donnell et al. and Maruoka et al.)

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv), the alkylating agent (e.g., benzyl bromide, 1.2 equiv), and the chiral phase-transfer catalyst (e.g., a C₂-symmetric quaternary ammonium bromide, 0.01 equiv) in an appropriate solvent (e.g., toluene, 5 mL per mmol of substrate).

-

Base Addition: Add solid, anhydrous potassium carbonate (K₂CO₃, 5.0 equiv).

-

Reaction: Stir the biphasic mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. Reactions are typically complete within 1-24 hours.

-

Workup: Upon completion, filter the reaction mixture to remove the solid base. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Purification (Schiff Base): Purify the resulting crude product by silica gel column chromatography to isolate the alkylated Schiff base.

-

Deprotection: Dissolve the purified Schiff base in tetrahydrofuran (THF) and add 1 M hydrochloric acid (HCl). Stir at room temperature for 1-4 hours until the imine is fully hydrolyzed.

-

Isolation: Neutralize the mixture and extract the aqueous layer with a non-polar solvent (e.g., diethyl ether) to remove the benzophenone byproduct. The aqueous layer containing the amino acid ester can then be further processed (e.g., ester hydrolysis) or purified directly.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic N-Acetyl Amino Acid

(Based on principles described for mold acylase)

-

Substrate Preparation: Dissolve the racemic N-acetyl-α-amino acid (e.g., N-acetyl-DL-phenylalanine) in deionized water to a concentration of approximately 0.1 M. Adjust the pH to 7.5-8.0 with a dilute solution of lithium hydroxide (LiOH).

-

Enzyme Addition: Add Acylase I from Aspergillus melleus (e.g., 10 mg of enzyme per gram of substrate).

-

Incubation: Incubate the solution at 37 °C with gentle stirring. Monitor the progress of the reaction by observing the consumption of base (as the carboxylic acid is liberated) or by periodic HPLC analysis.

-

Reaction Quench: Once approximately 50% conversion is reached (indicating complete hydrolysis of the L-enantiomer), stop the reaction by acidifying the mixture to pH ~3 with 6 M HCl. This will precipitate the liberated L-amino acid.

-

Separation of L-Amino Acid: Cool the mixture on ice for 30 minutes, then collect the precipitated L-amino acid by vacuum filtration. Wash the solid with cold water and dry under vacuum.

-

Separation of D-Amino Acid Derivative: Extract the filtrate with an organic solvent (e.g., ethyl acetate) to recover the unreacted N-acetyl-D-amino acid. The organic extracts can be dried, concentrated, and the product purified by recrystallization.

-

Hydrolysis of D-Derivative (Optional): The purified N-acetyl-D-amino acid can be hydrolyzed by refluxing in 2 M HCl to obtain the free D-amino acid.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

(General protocol for underivatized amino acids)

-

Column Selection: Utilize a chiral column known for resolving underivatized amino acids, such as a macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T).

-

Mobile Phase Preparation: Prepare an LC-MS compatible mobile phase. A common starting point is a mixture of water, methanol, and an acid modifier (e.g., 80:20:0.1 Water:Methanol:Formic Acid, v/v/v). Degas the mobile phase thoroughly.

-

Sample Preparation: Dissolve a small amount of the amino acid sample (~1 mg/mL) in the mobile phase. If necessary, filter the sample through a 0.22 µm syringe filter. Prepare a standard of the racemic amino acid for comparison.

-

Instrumentation Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 25 °C). Set the detector wavelength (e.g., 210 nm for compounds without a strong chromophore) or configure the MS detector.

-

Analysis: Inject the racemic standard to determine the retention times of both enantiomers and confirm resolution. Inject the synthesized sample.

-

Data Analysis: Integrate the peak areas for the two enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

-

Perdih, A., & Šolmajer, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry. [Link]

-

Yadav, J. S., et al. (2022). Reprogramming natural proteins using unnatural amino acids. PubMed Central. [Link]

-

Sharma, K. K., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. Strecker amino acid synthesis. Wikipedia. [Link]

- Michi, K., & Tsuda, H. (1957). Enzymatic Resolution of Racemic Amino Acids: Part V.

An In-Depth Technical Guide to (R)-2-Amino-N-methyl-3-phenylpropanamide

An Authoritative Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

(R)-2-Amino-N-methyl-3-phenylpropanamide, a derivative of the natural amino acid D-phenylalanine, represents a key structural motif in the development of peptidomimetics and other biologically active compounds. The introduction of a methyl group on the amide nitrogen can significantly alter the physicochemical and pharmacokinetic properties of the parent molecule, often leading to enhanced proteolytic stability and improved cell permeability.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical identity, a detailed, field-proven synthetic protocol, and a thorough analysis of its expected analytical characterization. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently synthesize and identify this compound for further investigation in drug discovery and development programs.

Compound Identification and Physicochemical Properties

This compound is the (R)-enantiomer of N-methyl phenylalaninamide. Its fundamental properties are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | PubChem[6] |

| Molecular Weight | 178.23 g/mol | PubChem[6] |

| IUPAC Name | (2R)-2-amino-N-methyl-3-phenylpropanamide | N/A |

| CAS Number | Not available for (R)-enantiomer; 35373-92-3 for (S)-enantiomer | ChemSrc[7] |

| Canonical SMILES | CNC(=O)N | PubChem[6] |

Note: Data for the (S)-enantiomer is used as a proxy for several physical properties as significant differences are not expected.

Strategic Synthesis Protocol

The synthesis of this compound is most efficiently achieved through a three-step process starting from the commercially available and enantiomerically pure (R)-phenylalanine. This strategy involves:

-

Protection of the α-amino group to prevent unwanted side reactions during amide bond formation. The tert-butoxycarbonyl (Boc) group is selected for its stability and ease of removal under acidic conditions.[8][9]

-

Amide bond formation between the protected amino acid and methylamine. The use of a modern coupling reagent is critical to ensure high yield and, most importantly, to prevent racemization of the chiral center.[10][11][12]

-

Deprotection of the α-amino group to yield the final target compound.

This synthetic pathway is outlined in the workflow diagram below.

Caption: Synthetic workflow for this compound.

Step 1: N-Boc Protection of (R)-Phenylalanine

Causality: The α-amino group of (R)-phenylalanine is a nucleophile that would compete with the desired methylamine during the amide coupling step. Therefore, it must be protected. The Boc group is ideal as it is stable to the basic conditions of the subsequent coupling reaction but can be removed under acidic conditions that are unlikely to affect the newly formed amide bond.[9][13]